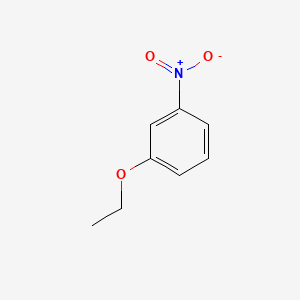

3-Nitrophenetole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOLBPDHVGDKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211153 | |

| Record name | 3-Nitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-52-3 | |

| Record name | 1-Ethoxy-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-3-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ7G97VX6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitrophenetole from 3-Nitrophenol

This guide provides a comprehensive overview of the synthesis of 3-nitrophenetole from 3-nitrophenol, tailored for researchers, scientists, and professionals in drug development. The document delves into the core chemical principles, offers a detailed experimental protocol, and discusses the critical parameters that ensure a successful and efficient synthesis.

Introduction: The Significance of this compound

This compound, also known as 1-ethoxy-3-nitrobenzene, is a valuable aromatic compound.[1] Its structural motif, featuring both a nitro group and an ether linkage, makes it a versatile intermediate in the synthesis of a wide array of more complex molecules. These include pharmaceuticals, agrochemicals, and dyes. A robust and well-understood synthetic route to this compound is therefore of considerable interest to the scientific community.

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[2][3][4] This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[4] In the context of this guide, 3-nitrophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide, typically ethyl iodide or ethyl bromide.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of this compound from 3-nitrophenol proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][4] The key steps are as follows:

-

Deprotonation: The acidic proton of the hydroxyl group on 3-nitrophenol is abstracted by a base, such as potassium carbonate (K

2CO3) or sodium hydroxide (NaOH), to form the 3-nitrophenoxide ion.[5] This deprotonation is a crucial step as it generates the potent nucleophile required for the subsequent reaction. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating this step.[6] -

Nucleophilic Attack: The newly formed 3-nitrophenoxide ion, a strong nucleophile, attacks the electrophilic carbon atom of the ethyl halide (e.g., ethyl iodide). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not).

-

Displacement of the Leaving Group: As the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion (e.g., iodide) is displaced as a leaving group.

The overall reaction is a concerted process where bond formation and bond breaking occur simultaneously.[4]

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound in a laboratory setting.

Materials and Reagents:

-

Ethyl iodide (C

2H5I) -

Anhydrous potassium carbonate (K

2CO3) -

Acetone (CH

3COCH3), anhydrous -

Diethyl ether ((C

2H5)2O) -

Saturated sodium bicarbonate solution (NaHCO

3) -

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO

4) -

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 3-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone. The acetone acts as a polar aprotic solvent, which is ideal for S

N2 reactions.[5] -

Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material, 3-nitrophenol. The reaction time can vary but is often in the range of 4-8 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct, and wash the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted 3-nitrophenol), deionized water, and finally, a saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Sources

- 1. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. byjus.com [byjus.com]

- 7. 3-Nitrophenol(554-84-7) MS spectrum [chemicalbook.com]

- 8. Phenol, 3-nitro- [webbook.nist.gov]

- 9. Phenol, 3-nitro- [webbook.nist.gov]

Physical and chemical properties of 3-Nitrophenetole

An In-depth Technical Guide to 3-Nitrophenetole

Abstract

This compound (1-ethoxy-3-nitrobenzene) is an important aromatic ether with significant applications as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic data for characterization, a validated synthesis protocol, and essential safety and handling information. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both fundamental data and practical insights into the compound's reactivity and application.

Introduction

This compound, a derivative of phenetole, is characterized by an ethoxy group and a nitro group attached to a benzene ring at positions 1 and 3, respectively. The electronic properties of these substituents—the electron-donating ethoxy group and the electron-withdrawing nitro group—impart a unique reactivity profile to the aromatic ring, making it a versatile precursor in organic synthesis. Its structural motif is found in various compounds of interest in medicinal chemistry and materials science. This document serves as a technical resource, consolidating critical data and methodologies related to this compound to support ongoing research and development efforts.

Molecular and Physical Properties

The physical characteristics of a compound are fundamental to its handling, application, and purification. This compound is a solid at room temperature with a faint yellow appearance. The key physical and molecular properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-ethoxy-3-nitrobenzene | [1] |

| Synonyms | m-Nitrophenetole, 3-Ethoxynitrobenzene | [1] |

| CAS Number | 621-52-3 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [2] |

| Melting Point | 96-98 °C | [3][4][5] |

| Boiling Point | 194 °C at 70-93 hPa | [3][4][5] |

| Density | 1.49 g/cm³ at 20 °C | [4][5][6] |

| Solubility | Insoluble in water; soluble in organic solvents like ether. | [3][4] |

Spectroscopic Data for Characterization

Accurate identification of this compound relies on various spectroscopic techniques. Below are the expected spectral data that serve as a fingerprint for the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the aromatic protons and the protons of the ethyl group. The chemical shifts are influenced by the electronic environment created by the nitro and ethoxy groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with their exact shifts determined by the substituents. The carbons of the ethoxy group will be found in the upfield region.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies for this compound include strong absorptions corresponding to the C-O-C ether linkage, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group. The NIST WebBook provides reference IR spectra for 3-nitrophenol, a related compound.[7]

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 167. Fragmentation patterns would likely involve the loss of the ethyl group or the nitro group.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay between the activating, ortho-para directing ethoxy group and the deactivating, meta-directing nitro group.

-

Electrophilic Aromatic Substitution: The positions ortho and para to the ethoxy group (positions 2, 4, and 6) are activated, while the positions ortho and para to the nitro group (positions 2, 4, and 5) are deactivated. This complex interplay directs incoming electrophiles, often leading to a mixture of products.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation yields 3-ethoxyaniline, a valuable intermediate for the synthesis of dyes and pharmaceuticals.

-

Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution, although this is less common than for ortho- or para-substituted nitroaromatics.

Synthesis Protocol: Williamson Ether Synthesis

The most common and reliable method for preparing this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[8][9][10] In this case, 3-nitrophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide or diethyl sulfate.[8][9]

Diagram of the Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis of this compound.

Step-by-Step Methodology

Materials:

-

3-Nitrophenol

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (or DMF), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, and standard glassware.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone. The use of a polar aprotic solvent like acetone or DMF is recommended.[11]

-

Addition of Alkylating Agent: While stirring the mixture, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted 3-nitrophenol.[12]

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pale yellow crystals of this compound.

-

Characterization: Confirm the identity and purity of the final product using melting point determination and spectroscopic methods (NMR, IR).

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules.

-

Pharmaceutical Intermediates: The reduction of the nitro group to an amine provides 3-ethoxyaniline, a precursor for various pharmaceutical agents. Nitrophenols and their derivatives are used in the synthesis of kinase inhibitors and other therapeutic compounds.[3][13]

-

Hypoxia-Activated Prodrugs: Nitroaromatic compounds are extensively studied as bioreductive prodrugs that can be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors.[14] The nitro group is reduced to a cytotoxic species, offering a targeted approach to cancer therapy.

-

Dye Synthesis: Amino phenols and their derivatives are foundational in the dye industry.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Hazards: It is harmful if swallowed.[1] It can cause skin and serious eye irritation. Finely divided dust may form explosive mixtures with air.[15]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.[15][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container should be treated as hazardous waste.[16]

References

- ChemicalBook. (n.d.). 3-Nitrophenol | 554-84-7.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitrophenol. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 554-84-7 | Chemical Name: 3-Nitrophenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

-

Reddit. (2023). best synthesis for 3-nitrophenol (C6H5NO3). r/chemistry. Retrieved from [Link]

- N/A. (n.d.). The Williamson Ether Synthesis.

-

National Center for Biotechnology Information. (n.d.). Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. NCBI Bookshelf. Retrieved from [Link]

- N/A. (n.d.). Williamson Ether Synthesis.

-

SpectraBase. (n.d.). 3-Nitrophenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Edubirdie. (2021). Williamson Ether Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-nitro-. NIST WebBook. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-nitrophenol - 554-84-7. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). 3-Nitrophenol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CS234889B1 - Process for producing 3-methyl-4-nitroenenol.

-

YouTube. (2022). Synthesis of Nitrophenol. Retrieved from [Link]

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Growing Importance of 4-Amino-3-nitrophenol in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitrophenol | 554-84-7 [chemicalbook.com]

- 4. 3-Nitrophenol for synthesis 554-84-7 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. carlroth.com [carlroth.com]

- 7. Phenol, 3-nitro- [webbook.nist.gov]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 11. jk-sci.com [jk-sci.com]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. mdpi.com [mdpi.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. 3-Nitrophenol | 554-84-7 | FN52327 | Biosynth [biosynth.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Nitrophenetole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-nitrophenetole (also known as 1-ethoxy-3-nitrobenzene). As a crucial tool in molecular characterization, a thorough understanding of the NMR spectra of this compound is invaluable for researchers in organic synthesis, medicinal chemistry, and materials science. This document will delve into the theoretical underpinnings of the observed spectral features, present detailed experimental data, and offer a step-by-step interpretation to provide a holistic understanding of the molecule's magnetic environment.

Introduction to this compound and the Significance of NMR Spectroscopy

This compound is an aromatic ether containing a nitro group at the meta position relative to the ethoxy substituent. The interplay of the electron-donating ethoxy group and the electron-withdrawing nitro group creates a unique electronic environment within the benzene ring, which is exquisitely revealed by NMR spectroscopy. ¹H and ¹³C NMR are non-destructive analytical techniques that provide detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, we can elucidate the precise connectivity and spatial relationships of atoms within the this compound molecule. This level of structural detail is paramount for confirming synthetic outcomes, assessing purity, and understanding the molecule's reactivity and potential interactions in various applications.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol outlines a standardized procedure for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: A deuterated solvent is chosen to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.

-

Concentration: A solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ is prepared in a clean, dry 5 mm NMR tube. This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without introducing significant viscosity or intermolecular interaction effects that could alter chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers, however, can also reference the spectra to the residual solvent peak.

-

Filtration: To ensure a homogeneous magnetic field and sharp spectral lines, the sample solution should be free of any particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette directly into the NMR tube is recommended.

Instrumental Parameters

The following is a representative set of acquisition parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 2.0 s | 2.0 s |

| Acquisition Time | 4.0 s | 1.0 s |

| Spectral Width | 16 ppm | 240 ppm |

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound exhibits distinct signals for both the aromatic and the aliphatic protons. The electron-withdrawing nature of the nitro group and the electron-donating character of the ethoxy group lead to a predictable dispersion of the aromatic proton resonances.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 7.81 | ddd | J = 8.2, 2.4, 1.0 | 1H | H-4 |

| 2 | 7.71 | t | J = 2.4 | 1H | H-2 |

| 3 | 7.41 | t | J = 8.2 | 1H | H-5 |

| 4 | 7.19 | ddd | J = 8.2, 2.4, 1.0 | 1H | H-6 |

| 5 | 4.03 | q | J = 7.0 | 2H | -OCH₂CH₃ |

| 6 | 1.42 | t | J = 7.0 | 3H | -OCH₂CH₃ |

Note: The assignments are based on the analysis of substituent effects and coupling patterns. The numbering of the aromatic ring starts from the carbon bearing the ethoxy group as C1.

¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the ethyl group. The chemical shifts are influenced by the electronic effects of the substituents.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 159.7 | C-1 |

| 2 | 149.2 | C-3 |

| 3 | 129.9 | C-5 |

| 4 | 121.6 | C-6 |

| 5 | 115.5 | C-4 |

| 6 | 108.7 | C-2 |

| 7 | 68.4 | -OCH₂CH₃ |

| 8 | 14.7 | -OCH₂CH₃ |

Spectral Interpretation and Structural Elucidation

A detailed analysis of the ¹H and ¹³C NMR data allows for the unambiguous assignment of each signal to its corresponding nucleus in the this compound molecule.

Analysis of the ¹H NMR Spectrum

The ethoxy group gives rise to a characteristic quartet at 4.03 ppm for the methylene protons (-OCH₂-) and a triplet at 1.42 ppm for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons (n+1 rule, 3+1=4), and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons (n+1 rule, 2+1=3). Both signals exhibit a coupling constant of 7.0 Hz.

The aromatic region of the spectrum displays four distinct signals, as expected for a 1,3-disubstituted benzene ring where all four aromatic protons are chemically non-equivalent.

-

H-2: This proton is ortho to the electron-donating ethoxy group and meta to the electron-withdrawing nitro group. It appears as a triplet at 7.71 ppm due to coupling with H-4 and H-6 (a small meta coupling).

-

H-4: This proton is para to the ethoxy group and ortho to the nitro group. The strong deshielding effect of the nitro group shifts this proton downfield to 7.81 ppm. It appears as a doublet of doublet of doublets due to ortho coupling with H-5, meta coupling with H-2, and a smaller meta coupling with H-6.

-

H-5: This proton is meta to both the ethoxy and nitro groups. It resonates as a triplet at 7.41 ppm due to ortho coupling with H-4 and H-6.

-

H-6: This proton is ortho to the ethoxy group and meta to the nitro group. It appears as a doublet of doublet of doublets at 7.19 ppm due to ortho coupling with H-5 and meta couplings with H-2 and H-4.

The relative downfield shifts of the aromatic protons are influenced by the strong electron-withdrawing nature of the nitro group, which deshields the ortho and para positions relative to it.[1]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information about the carbon skeleton.

-

Aliphatic Carbons: The methylene carbon (-OCH₂-) of the ethoxy group appears at 68.4 ppm, and the methyl carbon (-CH₃) is found at a more upfield position of 14.7 ppm.

-

Aromatic Carbons: The six aromatic carbons give rise to six distinct signals, confirming the lack of symmetry in the substitution pattern.

-

C-1 and C-3: The carbons directly attached to the oxygen and the nitro group (ipso-carbons) are readily identified. C-1, bonded to the electronegative oxygen, is found at 159.7 ppm. C-3, attached to the nitro group, is also significantly deshielded and appears at 149.2 ppm.

-

C-5: This carbon, para to the nitro group, is deshielded and resonates at 129.9 ppm.

-

C-2, C-4, and C-6: The remaining carbons can be assigned based on their expected electronic environment. C-2, ortho to the electron-donating ethoxy group, is the most shielded aromatic carbon at 108.7 ppm. C-4 and C-6 are found at 115.5 ppm and 121.6 ppm, respectively.

-

Visualizing the Structure and NMR Assignments

The following diagrams illustrate the structure of this compound and the workflow for its NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Caption: Experimental workflow for the NMR analysis of this compound.

Conclusion

This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectral data of this compound. The presented data, coupled with a thorough interpretation, serves as a valuable resource for scientists and researchers working with this compound. The principles of spectral analysis discussed herein are broadly applicable to the characterization of other substituted aromatic systems, underscoring the power of NMR spectroscopy as a cornerstone of modern chemical analysis. By following the outlined experimental protocols and interpretative logic, researchers can confidently utilize NMR to verify the structure and purity of this compound in their developmental workflows.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69308, this compound. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Nitrophenetole

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 3-Nitrophenetole (1-ethoxy-3-nitrobenzene). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational modes of this compound, offers detailed experimental protocols for obtaining high-quality IR spectra, and presents a thorough analysis of its key spectral features. By integrating fundamental principles with practical insights, this guide serves as an essential resource for the characterization and analysis of this and related nitroaromatic compounds.

Introduction: The Significance of this compound and Its Spectroscopic Analysis

This compound (C8H9NO3) is an aromatic organic compound featuring a benzene ring substituted with an ethoxy group (-OCH2CH3) and a nitro group (-NO2) at the meta position.[1] As an intermediate in various organic syntheses, its purity and structural integrity are paramount. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint, making it an indispensable tool for the structural elucidation and quality control of compounds like this compound.

The utility of IR spectroscopy lies in its ability to probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds within those groups to stretch or bend. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (typically in cm⁻¹), which reveals the functional groups present in the molecule. For this compound, IR spectroscopy allows for the unambiguous identification of its key structural components: the nitro group, the ether linkage, and the substituted aromatic ring.

Theoretical Framework: Predicting the Vibrational Modes of this compound

A foundational understanding of the expected vibrational frequencies is crucial for accurate spectral interpretation. The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following sections detail the anticipated absorption bands.

The Nitro Group (NO₂) Vibrations

The nitro group is a strongly electron-withdrawing and highly polar functional group, which gives rise to some of the most intense and characteristic absorption bands in the IR spectrum.[2]

-

Asymmetric NO₂ Stretch: This is typically a very strong and sharp absorption band. For nitro groups attached to an aromatic ring, this band appears in the range of 1550-1475 cm⁻¹.[3][4] This intense absorption is a primary diagnostic feature for the presence of a nitro group.

-

Symmetric NO₂ Stretch: This band is also strong, though generally less intense than the asymmetric stretch. For aromatic nitro compounds, it is observed in the 1360-1290 cm⁻¹ region.[3][4] The presence of both the asymmetric and symmetric stretching bands is a definitive indicator of the nitro functionality.[2]

-

C-N Stretch: The stretching vibration of the bond connecting the nitro group to the aromatic ring is weaker and typically appears in the 890-835 cm⁻¹ range.[2][5]

-

NO₂ Bending (Scissoring): A medium intensity bending vibration, or scissoring motion, of the nitro group is also expected around 850 cm⁻¹.[2][5]

The Ether Linkage and Ethyl Group Vibrations

The phenetole moiety (a phenyl group attached to an ethoxy group) also presents characteristic absorption bands.

-

Asymmetric C-O-C Stretch: Aromatic ethers exhibit a strong, prominent band corresponding to the asymmetric stretching of the C-O-C linkage, typically found in the 1275-1200 cm⁻¹ region.

-

Symmetric C-O-C Stretch: The symmetric C-O-C stretch is generally weaker and appears in the 1075-1020 cm⁻¹ range.

-

Aliphatic C-H Stretches: The CH₂ and CH₃ groups of the ethoxy moiety will show stretching vibrations just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ region.

-

Aliphatic C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will be present in the 1475-1365 cm⁻¹ region.

The Aromatic Ring Vibrations

The benzene ring itself gives rise to a series of characteristic absorptions that confirm its presence and can provide information about its substitution pattern.

-

Aromatic C-H Stretch: These absorptions appear as weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5]

-

Aromatic C=C In-Ring Stretches: A series of medium to strong bands in the 1600-1400 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[5] Often, distinct bands are visible near 1600 cm⁻¹ and 1500 cm⁻¹.[5]

-

C-H Out-of-Plane (OOP) Bending: These are strong absorptions in the 900-675 cm⁻¹ region of the spectrum. The position of these bands is highly indicative of the substitution pattern on the aromatic ring.[5] For a 1,3-disubstituted (meta) benzene ring, strong bands are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions. However, the presence of a strongly electron-withdrawing nitro group can sometimes complicate the straightforward interpretation of these patterns.[5]

-

Overtone/Combination Bands: A pattern of weak bands is often observed in the 2000-1665 cm⁻¹ region, which is also characteristic of the ring's substitution pattern.[5]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument operation.

Sample Preparation

The choice of sample preparation technique is dictated by the physical state of the sample. This compound is typically a solid at room temperature.

Method 1: Potassium Bromide (KBr) Pellet

This technique is often preferred for solid samples as it produces a high-quality spectrum with no background interference from the matrix.[6]

-

Step 1: Grinding: Take a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering, which can distort the spectrum.[6]

-

Step 2: Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Step 3: Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Method 2: Nujol Mull

This is a faster alternative, particularly if the sample is sensitive to pressure or moisture.[6]

-

Step 1: Grinding: Grind a small amount of this compound to a fine powder in an agate mortar.

-

Step 2: Mull Formation: Add a drop or two of Nujol (mineral oil) and continue to grind until a smooth, thick paste is formed.[7]

-

Step 3: Sample Mounting: Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).[7]

-

Step 4: Analysis: Mount the plates in the spectrometer. It is crucial to remember that the Nujol itself will show characteristic C-H stretching and bending bands (around 2925, 2855, 1460, and 1375 cm⁻¹), which must be mentally subtracted from the sample's spectrum.

Instrumental Parameters

For a typical Fourier Transform Infrared (FTIR) spectrometer, the following parameters are recommended:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Background Scan: A background spectrum of the empty sample compartment (or the KBr pellet holder with a pure KBr pellet) must be acquired before the sample scan to correct for atmospheric and instrumental interferences.

Spectral Analysis and Interpretation of this compound

A representative IR spectrum of this compound will exhibit a series of distinct absorption bands. The following table summarizes the expected key absorptions and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the aromatic ring.[5] |

| ~2980-2850 | Aliphatic C-H Stretch | Medium | Arises from the CH₂ and CH₃ groups of the ethoxy moiety. |

| ~1530 | Asymmetric NO₂ Stretch | Strong | A key diagnostic peak for the nitro group.[3] |

| ~1490 | Aromatic C=C Stretch | Medium-Strong | In-ring stretching vibration. |

| ~1350 | Symmetric NO₂ Stretch | Strong | The second key diagnostic peak for the nitro group.[3] |

| ~1260 | Asymmetric C-O-C Stretch | Strong | Characteristic of the aryl-alkyl ether linkage. |

| ~1040 | Symmetric C-O-C Stretch | Medium | Further confirmation of the ether functionality. |

| ~880 | C-N Stretch | Medium-Weak | Stretching of the bond between the ring and the nitro group.[2][5] |

| ~780 | C-H Out-of-Plane Bend | Strong | Indicative of the meta-substitution pattern on the benzene ring. |

Advanced Interpretation and Causality

-

Electron-Withdrawing Effects: The strong electron-withdrawing nature of the nitro group influences the electronic environment of the entire molecule. This can cause slight shifts in the positions of the aromatic ring vibrations compared to an unsubstituted phenetole molecule.

-

Distinguishing Isomers: While the fundamental group frequencies will be similar, the out-of-plane C-H bending region (900-675 cm⁻¹) and the overtone/combination bands (2000-1665 cm⁻¹) can often be used to distinguish between ortho-, meta-, and para-isomers of nitrophenetole. The meta-substitution pattern of this compound gives rise to a characteristic pattern in this region.

-

Purity Assessment: The absence of unexpected peaks is as important as the presence of expected ones. For example, a broad absorption around 3500-3200 cm⁻¹ would suggest the presence of a hydroxyl (-OH) group, indicating a potential impurity such as 3-nitrophenol.[8]

Visualization of Key Structural-Spectral Relationships

To illustrate the relationship between the molecular structure of this compound and its primary IR vibrational modes, the following diagram is provided.

Caption: Relationship between functional groups in this compound and their characteristic IR absorptions.

Conclusion

Infrared spectroscopy is a highly effective and informative technique for the structural analysis of this compound. By understanding the theoretical basis of its vibrational modes and employing rigorous experimental techniques, researchers can confidently identify the compound, assess its purity, and gain valuable insights into its molecular structure. The characteristic strong absorptions of the nitro group, coupled with the distinct bands of the aromatic ether moiety, provide a robust and reliable spectral fingerprint. This guide provides the foundational knowledge and practical protocols necessary for the successful application of IR spectroscopy in the study of this compound and related compounds.

References

-

Kintek Solution. What Are The Methods Of Sampling Preparation In Ir? A Guide To Solid, Liquid, And Gas Analysis. Available at: [Link]

-

PharmaTutor. Sampling Methods for IR Spectroscopy. Available at: [Link]

-

Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 59(10), 1194–1202. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

Quora. How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? Available at: [Link]

Sources

- 1. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. What Are The Methods Of Sampling Preparation In Ir? A Guide To Solid, Liquid, And Gas Analysis - Kintek Solution [kindle-tech.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3-Nitrophenetole (CAS 621-52-3) for Advanced Research and Pharmaceutical Applications

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Nitrophenetole, a key organic intermediate. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. We will delve into its chemical identity, synthesis, properties, applications, and safety protocols, offering field-proven insights to support advanced applications.

Section 1: Chemical Identity and Molecular Structure

This compound, also known as 1-ethoxy-3-nitrobenzene, is an aromatic nitro compound. Its strategic placement of an ethoxy group and a nitro group on the benzene ring makes it a versatile precursor in multi-step organic syntheses.

Key Identifiers:

The molecular structure features a benzene ring substituted at positions 1 and 3. The electron-withdrawing nature of the nitro group (NO₂) influences the reactivity of the aromatic ring, while the ethoxy group (-OCH₂CH₃) is a key functional handle for further chemical modifications.

Caption: Molecular structure of this compound.

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification. The data presented below is a summary of reported values.

| Property | Value | Unit | Source(s) |

| Physical Form | Solid / Crystalline Powder | - | [1] |

| Melting Point | 36 | °C | [2][4] |

| Boiling Point | 194 (at 93 hPa) | °C | |

| Density | ~1.182 | g/cm³ | [4] |

| Solubility in Water | Low (log₁₀WS: -2.66) | mol/L | [5] |

| Octanol/Water Partition Coefficient (logP) | 1.994 | - | [5] |

These properties indicate that this compound is a solid at room temperature with limited water solubility, suggesting that organic solvents are required for reactions and extractions.

Section 3: Synthesis and Manufacturing

The most common and industrially scalable method for preparing this compound is through the Williamson ether synthesis . This well-established Sₙ2 reaction provides a reliable pathway to form the ether linkage.[6][7]

Causality of Experimental Choices: The reaction involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide.[6]

-

Starting Material: 3-Nitrophenol is the ideal precursor. Its phenolic proton is relatively acidic due to the electron-withdrawing nitro group, facilitating deprotonation.

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenol to its corresponding phenoxide.[8] Stronger bases like sodium hydride (NaH) can also be used but may require more stringent anhydrous conditions.[8]

-

Ethylating Agent: A primary alkyl halide such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br) is used as the electrophile. Primary halides are chosen to ensure the Sₙ2 mechanism is favored over the competing E2 elimination pathway.[7]

-

Solvent: A polar aprotic solvent like acetone, butanone, or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the Sₙ2 reaction.[8][9]

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol (Illustrative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitrophenol (1.0 eq), finely pulverized potassium carbonate (1.5-2.0 eq), and a suitable volume of butanone.

-

Addition of Reagent: To the stirring suspension, add ethyl iodide (1.1-1.2 eq) via syringe.

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or tert-butyl methyl ether.[9]

-

Washing: Combine the organic layers and wash with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Section 4: Applications in Research and Drug Development

While direct applications of this compound as an active pharmaceutical ingredient (API) are not common, its value lies in its role as a versatile chemical intermediate.

-

Scaffold for Complex Molecules: The nitro group can be readily reduced to an amine (3-ethoxyaniline), which is a common precursor for the synthesis of dyes, agrochemicals, and pharmaceuticals. This amine can then undergo a wide range of transformations (e.g., acylation, diazotization, sulfonylation).

-

Precursor in Medicinal Chemistry: The parent compound, 3-nitrophenol, is used in the synthesis of RAGE inhibitors and certain kinase inhibitors.[10] By extension, this compound serves as a protected or modified version of this phenol, allowing for selective reactions at other positions before potential de-ethylation if required.

-

Intermediate for APIs: Nitrophenols and their derivatives are foundational elements in creating compounds for antimicrobials and topical agents.[11] The synthesis of various drugs relies on the precise chemical properties offered by such intermediates.[11]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

Self-Validating Safety Protocol:

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Spill Response: In case of a spill, avoid generating dust. Collect the material mechanically and place it in a suitable container for disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Section 6: Spectroscopic Profile

Characterization of this compound is typically performed using standard spectroscopic methods to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C-O-C ether linkage, the aromatic C=C bonds, and strong absorptions corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro group.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, as well as a characteristic triplet and quartet for the ethyl group protons.[3]

-

¹³C NMR: The carbon NMR will show signals for the unique carbons in the aromatic ring and the two carbons of the ethoxy group.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[15]

References

-

Pharmaffiliates. CAS No : 554-84-7| Chemical Name : 3-Nitrophenol. [Link]

-

PubChem. 3-Nitrophenol. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-ethoxy-3-nitro- (CAS 621-52-3). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Fluoro-4-nitrophenol in Pharmaceutical Development. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Nitrophenol. [Link]

-

JRC Publications Repository. A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Safety and Applications of 4-Amino-3-nitrophenol in Consumer Products. [Link]

-

PubChem. This compound. [Link]

-

NIST WebBook. Benzene, 1-ethoxy-3-nitro- IR Spectrum. [Link]

-

NIST WebBook. Benzene, 1-ethoxy-3-nitro- Mass Spectrum. [Link]

-

NIST WebBook. Benzene, 1-ethoxy-3-nitro-. [Link]

-

Williamson Ether Synthesis Lab Procedure. [Link]

-

SpectraBase. 1-Ethoxy-4-nitro-benzene. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

- 1. 621-52-3 this compound AKSci 3244AH [aksci.com]

- 2. This compound | 621-52-3 [m.chemicalbook.com]

- 3. This compound | C8H9NO3 | CID 69308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 621-52-3 [amp.chemicalbook.com]

- 5. Benzene, 1-ethoxy-3-nitro- (CAS 621-52-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. nbinno.com [nbinno.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 14. Benzene, 1-ethoxy-3-nitro- [webbook.nist.gov]

- 15. Benzene, 1-ethoxy-3-nitro- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 3-Nitrophenetole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-nitrophenetole, a key intermediate in various synthetic applications. A thorough understanding of its solubility profile in common organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes available data, outlines the theoretical principles governing solubility, and provides detailed experimental protocols for its determination. The information presented herein is intended to empower researchers and professionals in the chemical and pharmaceutical sciences to effectively utilize this compound in their work.

Introduction to this compound

This compound, also known as 1-ethoxy-3-nitrobenzene, is an aromatic organic compound with the chemical formula C₈H₉NO₃. It presents as a pale yellow crystalline solid and serves as a versatile building block in organic synthesis. Its molecular structure, featuring an ethoxy group and a nitro group on a benzene ring, imparts a unique combination of polarity and reactivity, making it a valuable precursor for the synthesis of various target molecules, including pharmaceuticals and dyestuffs.

A critical, yet often overlooked, aspect of working with any chemical compound is its solubility. The choice of an appropriate solvent is paramount for achieving desired reaction rates, yields, and purity. Inefficient dissolution can lead to heterogeneous reaction mixtures, resulting in poor reproducibility and difficult downstream processing. Conversely, a well-chosen solvent can enhance reaction kinetics, facilitate purification by crystallization, and is essential for analytical characterization. This guide aims to provide a detailed understanding of the factors influencing the solubility of this compound and to present a compilation of its solubility in a range of common organic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like".[1] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The key factors influencing the solubility of this compound are:

-

Polarity: The this compound molecule possesses a significant dipole moment due to the presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating ethoxy group (-OCH₂CH₃). This makes it a polar molecule. Consequently, it is expected to have better solubility in polar solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: While this compound itself does not have a hydrogen bond donor (like an -OH or -NH group), the oxygen atoms of the nitro and ethoxy groups can act as hydrogen bond acceptors. Therefore, it can interact with protic solvents (e.g., alcohols) that are capable of hydrogen bonding.[2]

-

Molecular Size and Shape: The relatively compact structure of this compound allows for efficient packing in the crystal lattice. Overcoming this lattice energy is a key step in the dissolution process. Solvents that can effectively solvate the individual molecules and disrupt the crystal lattice will be more effective.

The interplay of these factors determines the extent to which this compound will dissolve in a particular organic solvent. A solvent that closely matches the polarity and hydrogen bonding capabilities of this compound will generally be a good solvent.

Solubility Profile of this compound

Precise, quantitative solubility data for this compound is not extensively documented in readily available literature such as the CRC Handbook of Chemistry and Physics.[3][4][5] However, qualitative descriptions and data from analogous compounds, such as 3-nitrophenol, provide valuable insights. For instance, 3-nitrophenol is described as being soluble in hot water, alcohol, acetone, and ether.[6] This suggests that this compound, with its similar structural motifs, will exhibit comparable solubility in polar organic solvents.

Based on general principles and available information, the expected solubility of this compound in various classes of organic solvents is summarized below. It is crucial to note that these are general guidelines, and experimental verification is essential for specific applications.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Polar protic solvents capable of hydrogen bonding with the oxygen atoms of this compound.[7] |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Polar aprotic solvents with strong dipole moments that can effectively solvate the polar this compound molecule.[7] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are polar aprotic solvents. THF is more polar and generally a better solvent than diethyl ether.[7] |

| Esters | Ethyl Acetate | Moderate | Moderately polar aprotic solvent. |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Moderate to High | Polar aprotic solvents that can engage in dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Primarily nonpolar solvents, but can induce dipole interactions with the aromatic ring of this compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Insoluble | Nonpolar solvents with weak intermolecular forces, making them poor solvents for the polar this compound.[7] |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | Highly polar aprotic solvents that are excellent at dissolving a wide range of organic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its exceptional solvating power.[2] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following section provides a detailed protocol for determining the equilibrium solubility of this compound in a given solvent. This method is a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (high purity, >99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.

Sources

Electrophilic substitution reactions of 3-Nitrophenetole

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-Nitrophenetole

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of this compound (1-ethoxy-3-nitrobenzene). Phenetole derivatives are significant scaffolds in medicinal chemistry, and understanding their reactivity is crucial for the synthesis of novel drug candidates. This document elucidates the theoretical underpinnings of EAS on this disubstituted benzene ring, focusing on the interplay between the activating ethoxy group and the deactivating nitro group. We present a detailed analysis of regioselectivity, reaction mechanisms, and field-proven experimental protocols for key transformations including nitration, halogenation, and Friedel-Crafts reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a versatile intermediate in organic synthesis.

Introduction to this compound: A Building Block for Synthesis

This compound (IUPAC name: 1-ethoxy-3-nitrobenzene) is an aromatic ether that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[1] Its structure features a benzene ring substituted with two functional groups possessing opposing electronic effects: an electron-donating ethoxy group (-OCH₂CH₃) and a powerful electron-withdrawing nitro group (-NO₂). This electronic dichotomy governs the molecule's reactivity and the regiochemical outcome of electrophilic substitution reactions, making it a fascinating case study in physical organic chemistry.

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [1] |

| CAS Number | 621-52-3[1] |

| Appearance | (Typically) Crystalline solid |

| Synonyms | m-Nitrophenetole, Ethyl 3-nitrophenyl ether[1] |

The synthesis of this compound itself can be achieved through Williamson ether synthesis, by reacting the sodium salt of 3-nitrophenol with an ethyl halide, such as ethyl bromide or iodide. This precursor, 3-nitrophenol, is accessible through various synthetic routes.[2][3]

The Core Principles of Electrophilic Aromatic Substitution (EAS)

EAS is the cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile (E⁺).[4] The reaction proceeds via a two-step mechanism:

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5]

-

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the stable aromatic system and yielding the substituted product.[5]

The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the position of the incoming electrophile.[6][7][8][9] These influences are categorized as activating/deactivating and directing effects.

A Tale of Two Substituents: The Directing Effects in this compound

In this compound, the ethoxy and nitro groups exert competing influences on the aromatic ring.

-

The Ethoxy Group (-OCH₂CH₃): As an alkoxy group, it is a strong activating group and an ortho, para-director .[6][10] It activates the ring towards electrophilic attack by donating electron density through a powerful resonance effect (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect). This donation of electron density stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions.[9]

-

The Nitro Group (-NO₂): This is a potent deactivating group and a meta-director .[11][12][13] It deactivates the ring by strongly withdrawing electron density through both inductive (-I) and resonance (-M) effects.[10][12] This withdrawal of electron density destabilizes the arenium ion intermediate, making the ring much less reactive than benzene.[4][8] The ortho and para positions are particularly deactivated, leaving the meta positions as the least unfavorable sites for electrophilic attack.[12][13]

Predicting Regioselectivity: A Consensus Model

When both an activating and a deactivating group are present, the activating group's directing effect almost always dominates.[14] We can predict the major substitution products for this compound by identifying the positions activated by the ethoxy group and assessing their electronic status relative to the nitro group.

-

Positions ortho to -OCH₂CH₃: C2 and C6

-

Position para to -OCH₂CH₃: C4

The nitro group at C3 directs incoming electrophiles to positions meta to itself, which are C5 and C1 (already substituted).

Let's analyze the positions activated by the dominant ethoxy group:

-

C2 & C6: These positions are ortho to the activating ethoxy group and meta to the deactivating nitro group. This represents a cooperative effect, where the position is activated by one group and not strongly deactivated by the other. These are the most probable sites for substitution.

-

C4: This position is para to the activating ethoxy group but ortho to the deactivating nitro group. The proximity to the powerful electron-withdrawing nitro group significantly deactivates this position compared to C2 and C6.

Therefore, the primary sites of electrophilic attack on this compound are predicted to be the C2 and C6 positions .

Caption: Predicted sites of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions and Protocols

This section details the primary EAS reactions applicable to this compound, including nitration, halogenation, and Friedel-Crafts acylation.

Nitration

Further nitration of this compound requires forcing conditions due to the deactivating effect of the existing nitro group, which makes the ring significantly less reactive than benzene.[5] The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) electrophile.[4][15]

Mechanism: The nitronium ion will attack one of the activated positions (C2 or C6) to form a resonance-stabilized arenium ion. Subsequent deprotonation yields the dinitro product.

Expected Products: 1-Ethoxy-2,3-dinitrophenetole and 1-Ethoxy-2,5-dinitrophenetole (from attack at C6 and C2 respectively).

Caption: General workflow for the nitration of this compound.

Experimental Protocol: Synthesis of 1-Ethoxy-2,5-dinitrophenetole

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice bath.

-

Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 10 mL) to the sulfuric acid with constant stirring, keeping the temperature below 10°C.

-

Substrate Addition: Dissolve this compound (e.g., 5.0 g, 29.9 mmol) in a minimal amount of a suitable solvent like dichloromethane or directly in sulfuric acid if compatible. Cool this solution to 0°C.

-

Reaction: Add the nitrating mixture dropwise to the solution of this compound over 30-60 minutes, ensuring the temperature does not exceed 5°C.

-

Stirring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker.

-

Isolation: The solid product, if it precipitates, can be collected by vacuum filtration. If the product remains in solution, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to isolate the dinitrated isomers.

Halogenation (Bromination)

Aromatic halogenation typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and create a more potent electrophile.[15][16] Due to the deactivating nitro group, a catalyst is essential for the halogenation of this compound.

Mechanism: The Br-Br bond is polarized by the FeBr₃ catalyst, creating a "Br⁺" equivalent that is attacked by the aromatic ring at the C2 or C6 position. The resulting arenium ion is then deprotonated to yield the bromo-substituted product.

Expected Products: 2-Bromo-1-ethoxy-5-nitrobenzene and 2-Bromo-1-ethoxy-3-nitrobenzene.

Experimental Protocol: Synthesis of 2-Bromo-1-ethoxy-5-nitrobenzene

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add this compound (e.g., 3.34 g, 20.0 mmol) and a non-reactive solvent such as dichloromethane or carbon tetrachloride (50 mL).

-

Catalyst: Add anhydrous iron(III) bromide (FeBr₃) (e.g., 0.3 g, 1.0 mmol) to the mixture.

-

Reagent Addition: In a dropping funnel, prepare a solution of bromine (Br₂) (e.g., 1.1 mL, 21.0 mmol) in the same solvent (10 mL). Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.

-

Reaction: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 40°C) if necessary. Monitor the disappearance of the starting material by TLC.

-

Quenching: Once the reaction is complete, cool the mixture and slowly add a 10% aqueous solution of sodium bisulfite to quench the excess bromine.

-

Workup: Transfer the mixture to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with the organic solvent.

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by column chromatography on silica gel to separate the isomeric products.

Friedel-Crafts Reactions

Friedel-Crafts reactions are used to install alkyl (alkylation) or acyl (acylation) groups on an aromatic ring.[17][18] However, these reactions have a significant limitation: they fail on strongly deactivated rings.[19] The presence of the -NO₂ group makes this compound a very poor substrate for Friedel-Crafts reactions. The electron-withdrawing nature of the nitro group deactivates the ring to such an extent that it will not attack the carbocation or acylium ion electrophile generated by the Lewis acid catalyst.[19] Furthermore, the nitro group itself can coordinate with the Lewis acid, further deactivating the ring.

Applications in Drug Development

The functional group handles on substituted nitrophenetoles make them attractive intermediates in medicinal chemistry.

-

Reduction of Nitro Group: The nitro group can be readily reduced to an aniline derivative. Anilines are fundamental building blocks for a vast array of pharmaceuticals, including kinase inhibitors, anti-infectives, and CNS agents.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. This allows for the introduction of various nucleophiles, expanding the molecular diversity accessible from this scaffold.

-

Scaffold for Bioisosteres: The substituted phenetole core can be modified to act as a bioisosteric replacement for other aromatic systems in known drug molecules, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. Research into 3-nitrophenol derivatives, the parent compound of this compound, has shown potential for developing cognition enhancers.[21]

Conclusion

The electrophilic substitution reactions of this compound are governed by the powerful activating and ortho, para-directing effects of the ethoxy group, which overrides the deactivating, meta-directing influence of the nitro group. Consequently, electrophiles are directed primarily to the C2 and C6 positions, which are ortho to the ethoxy group and meta to the nitro group. While reactions like nitration and halogenation can be achieved under appropriate conditions, the strong deactivation imparted by the nitro group renders the substrate unsuitable for classic Friedel-Crafts reactions. A thorough understanding of these competing electronic effects is essential for scientists to rationally design synthetic routes and effectively utilize this compound as a strategic intermediate in the development of novel chemical entities.

References

-

Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry) - Study Mind . [Link]

-

Effect of Substituent on Reactivity of Benzene for JEE - Vedantu . [Link]

-

Chemistry of Benzene: Electrophilic Aromatic Substitution . Mustansiriyah University. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry . [Link]

-

The Effect of Substituents on Reactivity | MCC Organic Chemistry - Lumen Learning . [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor . [Link]

-

best synthesis for 3-nitrophenol (C6H5NO3) : r/chemistry - Reddit . [Link]

-

Directing Effect of the Nitro Group in EAS - YouTube . [Link]

-

The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ . [Link]

-

Directing Effects - A Level Chemistry Revision Notes - Save My Exams . [Link]